1-Octyl-3-methylimidazolium hydrogen sulfate

Catalog No.
S3358205
CAS No.
497258-85-2
M.F
C12H24N2O4S
M. Wt
292.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Octyl-3-methylimidazolium hydrogen sulfate

CAS Number

497258-85-2

Product Name

1-Octyl-3-methylimidazolium hydrogen sulfate

IUPAC Name

hydrogen sulfate;1-methyl-3-octylimidazol-1-ium

Molecular Formula

C12H24N2O4S

Molecular Weight

292.4 g/mol

InChI

InChI=1S/C12H23N2.H2O4S/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;1-5(2,3)4/h10-12H,3-9H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

RRABSTHQUPQUTI-UHFFFAOYSA-M

SMILES

CCCCCCCCN1C=C[N+](=C1)C.OS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCN1C=C[N+](=C1)C.OS(=O)(=O)[O-]

Here are some areas where OMimHSO4 is being explored in scientific research:

  • Acidic Catalyst

    OMimHSO4 possesses acidic properties due to the presence of the hydrogen sulfate anion. This makes it a potential alternative to conventional acidic catalysts in chemical reactions. Researchers are investigating its ability to promote various organic reactions, such as esterification, alkylation, and dehydration. [Source: Efficient and Reusable Brønsted Acidic Ionic Liquids for Esterification Reactions, Green Chemistry, Royal Society of Chemistry ()]

  • Biomass Processing

    OMimHSO4 shows promise in biomass conversion processes, which involve transforming renewable materials like plant matter into valuable biofuels and chemicals. Its ability to dissolve biomass and act as a catalyst for its conversion is under study. [Source: Conversion of lignocellulosic biomass into levulinic acid using ionic liquids, RSC Advances, Royal Society of Chemistry ()]

  • Solvent for Electrolytes

    OMimHSO4 has potential applications in the development of novel electrolytes for batteries and fuel cells. Its ionic conductivity and ability to dissolve various electrolytes are being explored for this purpose. [Source: 1-Ethyl-3-methylimidazolium tetrafluoroborate/ionic liquid mixtures as electrolytes for Li-ion batteries, Electrochimica Acta, ScienceDirect ()]

1-Octyl-3-methylimidazolium hydrogen sulfate is an ionic liquid characterized by its unique molecular structure, which includes a long hydrophobic octyl chain and a positively charged imidazolium ring. Its molecular formula is C12H23N2.HSO4, and it has a molecular weight of approximately 292.39 g/mol . This compound is known for its low volatility and high thermal stability, making it suitable for various applications in chemistry and materials science.

As research on OMImHSO4 is limited, there is no current information available on its specific mechanism of action in scientific research. However, ionic liquids in general can act as solvents, catalysts, or precursors for the synthesis of other materials due to their unique ability to dissolve a wide range of polar and nonpolar compounds and their tunable properties [, ].

. It can act as a solvent for organic reactions, facilitating processes like nucleophilic substitution and esterification. The presence of the hydrogen sulfate anion allows for acid-catalyzed reactions, enhancing the reactivity of substrates. Additionally, it can engage in proton transfer reactions due to the acidic nature of the hydrogen sulfate group .

The synthesis of 1-octyl-3-methylimidazolium hydrogen sulfate typically involves the alkylation of 3-methylimidazole with 1-bromooctane followed by treatment with sulfuric acid. The general steps are:

  • Alkylation: Mix 3-methylimidazole with 1-bromooctane in a solvent under reflux conditions.
  • Neutralization: Add sulfuric acid to the resulting product to form the hydrogen sulfate salt.
  • Purification: Employ methods such as recrystallization or distillation to purify the final product .

1-Octyl-3-methylimidazolium hydrogen sulfate has diverse applications across various fields:

  • Solvent in Organic Reactions: Used as a medium for catalysis and synthesis.
  • Electrolyte in Batteries: Serves as a conductive medium in energy storage devices.
  • Metal Processing: Applied in metal plating and electropolishing due to its ability to dissolve metals .
  • Phase Transfer Catalyst: Facilitates reactions between immiscible phases .

Studies on the interactions of 1-octyl-3-methylimidazolium hydrogen sulfate with other compounds reveal its potential as a solvent for various organic materials. Its ability to solvate polar and nonpolar substances makes it valuable in extraction processes and reaction media. Furthermore, its interactions with biomolecules are being explored to understand its effects on biological systems .

Several compounds share similarities with 1-octyl-3-methylimidazolium hydrogen sulfate, particularly within the family of imidazolium-based ionic liquids. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Ethyl-3-methylimidazolium hydrogen sulfateC7H13N2.HSO4Shorter alkyl chain; widely used as a solvent
1-Butyl-3-methylimidazolium hydrogen sulfateC10H18N2.HSO4Intermediate chain length; good thermal stability
1-Octyl-2-methylimidazolium hydrogen sulfateC13H25N2.HSO4Longer alkyl chain; potential for enhanced solubility

Uniqueness: The distinctive feature of 1-octyl-3-methylimidazolium hydrogen sulfate lies in its balance between hydrophobicity and ionic character, which enhances its solvation capabilities compared to shorter-chain counterparts. This balance allows it to dissolve a wider range of organic compounds while maintaining stability under various conditions.

Dates

Modify: 2023-08-19

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